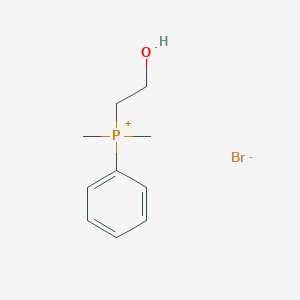![molecular formula C16H23N3O2 B14608336 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate CAS No. 57597-22-5](/img/structure/B14608336.png)
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a cyanoethyl group, a phenyl group, and a butylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate typically involves the reaction of 2-[(2-Cyanoethyl)(phenyl)amino]ethanol with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a urethane linkage between the hydroxyl group of the ethanol derivative and the isocyanate group of butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Scientific Research Applications
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the butylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl acetate
- **2-[(2-Cyanoethyl)(phenyl)amino]ethyl ethylcarbamate
Uniqueness
2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
57597-22-5 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-11-18-16(20)21-14-13-19(12-7-10-17)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,11-14H2,1H3,(H,18,20) |
InChI Key |
VGJRNJKDHSJNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)







![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
